N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a thiazole ring, and a pyrrole ring
Properties
Molecular Formula |
C20H19N5OS2 |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H19N5OS2/c1-2-8-15-17(28-20(21-15)25-11-6-7-12-25)18(26)22-19-24-23-16(27-19)13-14-9-4-3-5-10-14/h3-7,9-12H,2,8,13H2,1H3,(H,22,24,26) |
InChI Key |
NVNBGANSQVOXMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazide and benzyl chloride under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.
Coupling of Rings: The thiadiazole and thiazole rings are then coupled through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) to facilitate the formation of the desired ylidene linkage.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a nucleophilic substitution reaction, where the pyrrole moiety is attached to the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles or electrophiles depending on the reaction conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, including:
- Antimicrobial Activity : Compounds containing thiadiazole and thiazole moieties are known for their antibacterial and antifungal properties. Research indicates that derivatives of thiadiazole can inhibit the growth of various pathogenic microorganisms. For instance, studies on related compounds have shown potent antifungal activity against strains like Candida albicans and Aspergillus niger .
- Anticancer Activity : Thiadiazole derivatives have been investigated for their anticancer potential. In vitro studies have demonstrated that certain thiadiazole-containing compounds can induce apoptosis in cancer cell lines such as MDA-MB-231 and HCT116. These compounds often function by disrupting cellular signaling pathways critical for cancer cell survival .
- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation. For example, compounds similar to N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide have been reported to decrease leukocyte recruitment in models of acute inflammation .
Case Study 1: Antifungal Activity
A study published in Pharmaceutical Biology evaluated the antifungal properties of a series of 5-substituted thiadiazoles. The results indicated that certain derivatives exhibited significant antifungal activity with minimal cytotoxicity to human cells. This suggests that this compound could be a candidate for further development as an antifungal agent .
Case Study 2: Anticancer Potential
Research published in Journal of Medicinal Chemistry highlighted the anticancer effects of thiadiazole derivatives on various cancer cell lines. The study found that these compounds induced apoptosis through the activation of caspase pathways. The specific mechanisms involved were linked to the modulation of cell cycle regulators and pro-apoptotic factors .
Mechanism of Action
The mechanism by which N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Uniqueness
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and the resulting chemical properties
Biological Activity
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiadiazole and thiazole ring system, which are known for their biological activities. The molecular formula is , with a molecular weight of 304.4 g/mol. Its structural features suggest potential interactions with various biological targets.
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiadiazole derivatives. For instance, a series of thiazolidin-4-one analogues demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HeLa (cervical cancer) cells. Specific derivatives exhibited IC50 values as low as 0.37 µM against HeLa cells, indicating potent activity compared to standard drugs like sorafenib, which had an IC50 of 7.91 µM .
Table 1: Anticancer Activity of Thiadiazole Derivatives
Antimicrobial Activity
Thiadiazole derivatives have also shown promising antimicrobial properties. A study indicated that compounds with electron-withdrawing groups at the para position enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents significantly increased efficacy against various bacterial strains .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | Activity Level | Reference |
|---|---|---|---|
| D-4 | Gram-positive | Moderate | |
| D-16 | Gram-negative | Significant |
Antioxidant Activity
The antioxidant potential of thiadiazole derivatives is notable as well. Structure–activity relationship (SAR) studies suggest that compounds with hydroxyl (-OH) groups exhibit enhanced antioxidant activity, making them suitable candidates for further development in oxidative stress-related conditions .
Case Studies
A specific case study involved the synthesis and evaluation of a novel series of thiazolidin-4-one derivatives with a focus on their biological profiles. The results indicated that these compounds not only demonstrated significant anticancer properties but also showed good selectivity towards cancer cells over normal cells, underscoring their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
